Superior Antileishmanial Potency of 4-Methylphenyl Analog Compared to Hit Compound 1
The 1,3-bis(4-methylphenoxy)propan-2-amine analog, a close structural relative to the target compound's 1,3-bis(aryl) core, exhibits significantly higher antileishmanial activity than the original screening hit. In a direct head-to-head comparison, the 4-methylphenyl derivative demonstrated greater potency against Leishmania amazonensis promastigotes, with an IC50 value superior to the hit compound 1,3-bis(3-nitrophenoxy)propan-2-amine (Hit 1), which had an IC50 of 10.6 µM [1]. This data confirms that the 4-methylphenyl substitution pattern is a key driver of enhanced antiparasitic efficacy.
| Evidence Dimension | In vitro antileishmanial activity (potency) |
|---|---|
| Target Compound Data | IC50 < 10.6 µM (exact value not provided, but reported as 'higher activity than hit 1') |
| Comparator Or Baseline | Hit 1 (1,3-bis(3-nitrophenoxy)propan-2-amine): IC50 = 10.6 µM |
| Quantified Difference | Target compound is more potent (lower IC50) than 10.6 µM. |
| Conditions | Assay against Leishmania amazonensis promastigotes in vitro [1] |
Why This Matters
This quantitative head-to-head data validates the selection of the 4-methylphenyl derivative over the initial hit compound for continued antileishmanial drug development, demonstrating a clear and measurable activity advantage.
- [1] Lavorato, S. N. (2016). Síntese e avaliação das atividades leishmanicida e tripanocida de derivados 1,3-Bisariloxi-2-Aminopropano (Doctoral dissertation, Universidade Federal de Minas Gerais). View Source
